molecular formula C24H22N2O2S B2451894 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 850916-50-6

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No. B2451894
CAS RN: 850916-50-6
M. Wt: 402.51
InChI Key: GZKISWBFBKJROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a methoxy group, an amide group, and an indole group . The indole group is a common structure in many bioactive compounds and has been found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . The methoxy group would be attached to the benzene ring, and the amide group would be attached to the ethyl group, which is in turn attached to the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-Inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . They can potentially be used in the treatment of conditions that involve inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new cancer treatments.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV properties . This suggests potential applications in the treatment of HIV.

Antioxidant Activity

Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body from damage caused by harmful molecules known as free radicals.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This suggests they could be used in the development of new antibiotics.

Antitubercular Activity

Certain indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also shown potential as antidiabetic agents . This suggests they could be used in the treatment of diabetes.

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Indole derivatives are a focus of ongoing research due to their wide range of biological activities . Future research could explore the potential biological activities of this specific compound, as well as methods for its synthesis and modification .

properties

IUPAC Name

2-methoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-28-21-14-8-6-12-19(21)24(27)25-15-16-29-23-18-11-5-7-13-20(18)26-22(23)17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKISWBFBKJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.